Cyclododecanecarboxylic anhydride

Catalog No.
S15206121
CAS No.
58101-52-3
M.F
C26H46O3
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecanecarboxylic anhydride

CAS Number

58101-52-3

Product Name

Cyclododecanecarboxylic anhydride

IUPAC Name

cyclododecanecarbonyl cyclododecanecarboxylate

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C26H46O3/c27-25(23-19-15-11-7-3-1-4-8-12-16-20-23)29-26(28)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2

InChI Key

OGSWUAFJRDMIEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)OC(=O)C2CCCCCCCCCCC2

Cyclododecanecarboxylic anhydride is a cyclic compound characterized by its unique structure and properties. It is derived from cyclododecanecarboxylic acid, where two molecules of the acid have reacted to form an anhydride. The molecular formula for cyclododecanecarboxylic anhydride is C26H46O3C_{26}H_{46}O_{3}, which includes 26 carbon atoms, 46 hydrogen atoms, and 3 oxygen atoms . The compound features a twelve-membered carbon ring, contributing to its distinctive cyclic structure that influences its chemical behavior and potential applications.

Typical of anhydrides. These include:

  • Hydrolysis: Cyclododecanecarboxylic anhydride can react with water to regenerate cyclododecanecarboxylic acid. This reaction is significant in environments where moisture is present.
  • Esterification: The anhydride can react with alcohols to form esters. This reaction can be useful in synthesizing various ester compounds for industrial applications.
  • Nucleophilic Acyl Substitution: The compound can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products.

These reactions highlight the reactivity of cyclododecanecarboxylic anhydride and its potential utility in organic synthesis.

Cyclododecanecarboxylic anhydride can be synthesized through various methods:

  • Direct Synthesis from Cyclododecanecarboxylic Acid: This method involves heating cyclododecanecarboxylic acid under controlled conditions to promote dehydration, resulting in the formation of the anhydride.
  • Chemical Modification: Cyclododecanecarboxylic acid can be treated with dehydrating agents such as phosphorus pentoxide or thionyl chloride to facilitate the formation of the anhydride.
  • Refluxing Techniques: Refluxing cyclododecanecarboxylic acid with a suitable dehydrating agent for a specified duration can yield cyclododecanecarboxylic anhydride effectively.

These methods allow for the efficient production of the compound for further research and application.

Cyclododecanecarboxylic anhydride has several potential applications:

  • Chemical Intermediates: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound may be utilized in creating polymers or as a modifier in polymer formulations due to its reactivity with alcohols and amines.
  • Adhesives and Sealants: Its properties may lend themselves well to formulations for adhesives and sealants, particularly where strong bonding is required.

Interaction studies involving cyclododecanecarboxylic anhydride primarily focus on its reactivity with nucleophiles such as alcohols and amines. Understanding these interactions is crucial for optimizing its use in synthetic applications. Additionally, studies on how this compound interacts with biological systems could provide insights into its safety profile and potential therapeutic uses.

Cyclododecanecarboxylic anhydride shares structural similarities with several other cyclic carboxylic anhydrides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexanecarboxylic AnhydrideC12H22O3C_{12}H_{22}O_{3}Smaller ring size; more common in industrial applications
Dodecanedioic AnhydrideC12H22O2C_{12}H_{22}O_{2}Linear structure; used in polymer production
Phthalic AnhydrideC8H4O3C_{8}H_{4}O_{3}Aromatic ring; important in plasticizers

Uniqueness: Cyclododecanecarboxylic anhydride's twelve-membered ring structure sets it apart from smaller cyclic compounds like cyclohexanecarboxylic anhydride. Its larger size may influence its physical properties and reactivity patterns, making it suitable for specific applications where larger cyclic structures are advantageous.

XLogP3

10.6

Hydrogen Bond Acceptor Count

3

Exact Mass

406.34469533 g/mol

Monoisotopic Mass

406.34469533 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-11-2024

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